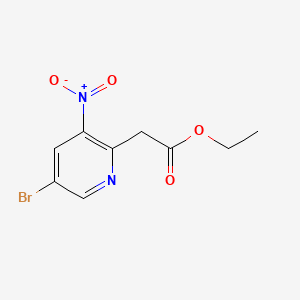

Ethyl 2-(5-bromo-3-nitropyridin-2-YL)acetate

Description

Properties

IUPAC Name |

ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O4/c1-2-16-9(13)4-7-8(12(14)15)3-6(10)5-11-7/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLUABBQKYUDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744136 | |

| Record name | Ethyl (5-bromo-3-nitropyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211540-74-7 | |

| Record name | Ethyl (5-bromo-3-nitropyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate, a key heterocyclic building block in modern drug discovery. Its chemical properties, synthesis, and significant applications as a pivotal intermediate in the development of novel therapeutic agents are detailed. This document serves as a comprehensive resource for researchers and scientists engaged in the synthesis and evaluation of new chemical entities. The confirmed Chemical Abstracts Service (CAS) number for this compound is 1211540-74-7 .[1][2][3]

Introduction: The Strategic Importance of Substituted Pyridines in Drug Design

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it a privileged structure for targeting a wide range of biological receptors and enzymes. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity.

Among the myriad of substituted pyridines, this compound emerges as a particularly valuable intermediate. The presence of three distinct functional groups—a bromine atom, a nitro group, and an ethyl acetate moiety—at specific positions on the pyridine ring provides a versatile platform for a variety of chemical transformations. This trifecta of reactivity allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group, in particular, activates the pyridine ring for nucleophilic aromatic substitution, a key reaction in the synthesis of many pharmaceutical compounds.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a chemical intermediate is paramount for its effective utilization in multi-step syntheses. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1211540-74-7 | [1][2][3] |

| Molecular Formula | C₉H₉BrN₂O₄ | [2][4] |

| Molecular Weight | 289.08 g/mol | [2] |

| IUPAC Name | This compound | [4] |

| Purity | Typically ≥97% | [2] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature |

Synthesis and Mechanistic Considerations

The synthesis of this compound is predicated on the principles of nucleophilic aromatic substitution (SₙAr) on a highly electrophilic pyridine core. The presence of both a bromo and a nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

Proposed Synthetic Pathway

The proposed transformation involves the reaction of 2,5-dibromo-3-nitropyridine with the enolate of ethyl acetate. The enolate, a potent carbon nucleophile, would preferentially attack the more electron-deficient C2 position, displacing the bromide ion.

Caption: Potential synthetic diversifications from the core intermediate.

Characterization and Analytical Protocols

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. While specific spectral data for this compound is not publicly available, the following analytical techniques would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the methylene protons of the acetate group, and two distinct signals in the aromatic region for the two protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum would provide signals for all nine carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, and the carbons of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the nitro group (typically two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹), the ester carbonyl group (around 1735 cm⁻¹), and C-Br stretching.

Conclusion

This compound is a strategically important and highly versatile intermediate for the synthesis of complex, biologically active molecules. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

PubChem. Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. This compound, min 97%, 10 grams. [Link]

Sources

Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate molecular weight

An In-depth Technical Guide to Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Introduction

This compound is a substituted pyridine derivative that serves as a valuable heterocyclic building block for researchers in medicinal chemistry and materials science. Its unique trifunctional nature—featuring a bromine atom, a nitro group, and an ethyl acetate moiety on a pyridine scaffold—offers multiple avenues for chemical modification. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis with mechanistic insights, its potential applications in drug discovery, and essential safety information.

Physicochemical and Structural Properties

The fundamental characteristics of this compound are critical for its use in synthetic applications. The molecular weight, formula, and other computed properties define its stoichiometry and behavior in chemical reactions. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 289.08 g/mol | [1][2] |

| Molecular Formula | C₉H₉BrN₂O₄ | [1][2][3] |

| CAS Number | 1211540-74-7 | [1][3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | (5-Bromo-3-nitropyridin-2-yl)acetic acid ethyl ester | [1] |

| Purity (Typical) | ≥97-98% | [1][2][3] |

| Topological Polar Surface Area (TPSA) | 82.33 Ų | [1] |

| logP (Computed) | 1.8579 | [1] |

| SMILES | CCOC(=O)CC1=C(C=C(C=N1)Br)[O-] | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is not widely detailed in peer-reviewed literature, but a robust pathway can be designed based on established principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes it susceptible to attack by nucleophiles.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the carbon-carbon bond formed between the pyridine ring and the acetate side chain. This reveals a key precursor, 2-chloro-5-bromo-3-nitropyridine, and the enolate of ethyl acetate as the reacting synthons. The chloro substituent at the C2 position is an excellent leaving group for an SNAr reaction.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Forward Synthesis: Step-by-Step Protocol

This protocol describes the generation of the ethyl acetate enolate followed by its reaction with 2-chloro-5-bromo-3-nitropyridine.

Materials and Reagents:

-

2-Chloro-5-bromo-3-nitropyridine

-

Ethyl acetate (anhydrous)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for extraction and chromatography)

Protocol:

-

Enolate Formation (Causality): A strong, non-nucleophilic base is required to deprotonate the α-carbon of ethyl acetate without competing in the subsequent substitution reaction. Sodium hydride is an ideal choice.

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents).

-

Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

-

Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

-

Slowly add ethyl acetate (1.5 equivalents) dropwise to the NaH/THF slurry with vigorous stirring.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of a cloudy white precipitate indicates successful enolate generation.

-

-

Nucleophilic Aromatic Substitution (SNAr) (Causality): The electron-poor pyridine ring is highly activated towards nucleophilic attack, particularly at the positions ortho and para to the nitro group (C2 and C6). The chloride at C2 is a good leaving group, facilitating the reaction.

-

Dissolve 2-chloro-5-bromo-3-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Cool the enolate solution back down to 0 °C.

-

Slowly add the solution of the pyridine precursor to the enolate mixture dropwise over 20-30 minutes. A color change is typically observed.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification (Causality): The reaction must be quenched to neutralize the basic enolate and remove inorganic byproducts. A standard aqueous workup followed by chromatography will isolate the pure product.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structural integrity and connectivity of the molecule.

-

Mass Spectrometry (MS): To verify the molecular weight (289.08 g/mol ) and isotopic pattern characteristic of a monobrominated compound.[1][2]

-

HPLC: To determine the purity of the final product.

Applications in Drug Discovery and Chemical Biology

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[5] this compound is a prime example of a building block designed for use in drug discovery campaigns.

-

Scaffold for Library Synthesis: Each functional group can be addressed selectively. The bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular diversity. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other derivatizations. The ester can be hydrolyzed to a carboxylic acid or converted to an amide.

Caption: Use of the core scaffold in library synthesis.

-

Bioisosteric Replacement: The nitropyridine core can act as a bioisostere for other aromatic systems in known bioactive molecules, allowing for the fine-tuning of properties such as solubility, metabolic stability, and target affinity.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) must be obtained from the supplier, general precautions for related compounds should be followed.

-

General Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Hazards of Related Compounds:

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

Disclaimer: This guide is for informational purposes only. Always consult the manufacturer-provided Safety Data Sheet (SDS) before handling this chemical and follow all institutional safety protocols.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties and the multiple reactive sites on its structure allow for predictable and versatile chemical transformations. The synthetic protocol outlined herein provides a reliable method for its preparation, enabling its use in the generation of novel molecular entities for drug discovery and other advanced applications.

References

-

PubChem - NIH. Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate. [Link]

-

CP Lab Safety. This compound, min 97%, 10 grams. [Link]

-

MDPI. Special Issue “The Role of Natural Products in Drug Discovery”. [Link]

- Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.

-

International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

Sources

A Comprehensive Technical Guide to Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate (CAS No. 1211540-74-7), a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its chemical properties, logical synthetic pathways, reactivity profile, and potential applications, offering field-proven insights for its effective utilization in research and development.

Core Molecular Characteristics

This compound is a polysubstituted pyridine derivative featuring a bromine atom, a nitro group, and an ethyl acetate substituent. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a versatile intermediate for the synthesis of more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1211540-74-7 | , |

| Molecular Formula | C₉H₉BrN₂O₄ | |

| Molecular Weight | 289.08 g/mol | |

| Appearance | Likely a solid | Inferred from related structures |

| Purity | Typically ≥97% | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General chemical principles |

| Melting Point | Not experimentally determined in available literature. | N/A |

Synthesis Strategy: A Mechanistic Perspective

Caption: Proposed synthesis of this compound.

Step-by-Step Methodological Approach:

Protocol 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid.

-

Addition of Starting Material: Slowly add 2-amino-5-bromopyridine to the cooled sulfuric acid while maintaining a low temperature (0-5 °C).

-

Nitration: Add a nitrating mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C. The electrophilic nitration occurs at the C3 position, directed by the amino group and influenced by the existing bromo substituent.

-

Work-up: After the reaction is complete (monitored by TLC), pour the mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-amino-5-bromo-3-nitropyridine.

Protocol 2: Synthesis of 2-Halo-5-bromo-3-nitropyridine

-

Diazotization: Dissolve the 2-amino-5-bromo-3-nitropyridine in an aqueous solution of a strong acid (e.g., HBr or HCl). Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Halogen Exchange: Add the corresponding copper(I) halide (CuBr or CuCl) to the diazonium salt solution. The diazonium group is a good leaving group and is displaced by the halide.

-

Isolation: Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Synthesis of this compound

-

Carbanion Formation: In an inert atmosphere, add sodium hydride to a solution of ethyl acetoacetate in a dry aprotic solvent like THF. This will generate the nucleophilic enolate.

-

Nucleophilic Aromatic Substitution (SₙAr): Add the 2-halo-5-bromo-3-nitropyridine to the solution of the enolate. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the halide at the C2 position by the carbanion.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and purify by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data is not publicly available, the following are predicted chemical shifts for ¹H and ¹³C NMR, which are crucial for the structural confirmation of the compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~8.8 | Doublet | H-6 |

| ~8.6 | Doublet | H-4 | |

| ~4.2 | Quartet | -CH₂- (ethyl) | |

| ~3.9 | Singlet | -CH₂- (acetate) | |

| ~1.2 | Triplet | -CH₃ (ethyl) | |

| ¹³C NMR | ~168 | Singlet | C=O (ester) |

| ~155 | Singlet | C-2 | |

| ~150 | Singlet | C-6 | |

| ~145 | Singlet | C-3 | |

| ~125 | Singlet | C-5 | |

| ~122 | Singlet | C-4 | |

| ~62 | Singlet | -CH₂- (ethyl) | |

| ~40 | Singlet | -CH₂- (acetate) | |

| ~14 | Singlet | -CH₃ (ethyl) |

Note: These are predicted values and should be confirmed by experimental data.

Reactivity and Synthetic Utility

The reactivity of this compound is governed by its distinct functional groups, making it a versatile synthetic intermediate.

Caption: Key reactive sites of this compound.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reagents like iron in acetic acid or catalytic hydrogenation. This introduces a key nucleophilic site for further functionalization.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C5 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, alkynyl, and amino substituents.

-

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides by reacting with amines.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are prevalent scaffolds in numerous approved drugs and clinical candidates. The structural motifs present in this compound make it a highly valuable building block for the synthesis of biologically active compounds, particularly in the area of kinase inhibitors.

The related compound, 5-bromo-2-nitropyridine, is a known precursor in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor. This suggests that this compound could be a valuable intermediate for the development of novel kinase inhibitors and other therapeutic agents. The combination of a modifiable ester side chain and multiple reactive sites on the pyridine ring allows for the systematic exploration of the chemical space around this privileged scaffold.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, related brominated and nitrated aromatic compounds are often associated with the following hazards:

-

Harmful if swallowed.

-

Causes skin and eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined reactive sites allow for a variety of chemical transformations, providing access to a diverse range of complex molecules. While further experimental data on its properties and reactivity are needed, the insights provided in this guide offer a solid foundation for its application in the design and synthesis of novel compounds with potential therapeutic value.

References

-

CP Lab Safety. This compound, min 97%, 10 grams. [Link]

An In-Depth Technical Guide to Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyridine core substituted with a bromine atom, a nitro group, and an ethyl acetate moiety, provides multiple reactive sites for molecular elaboration. This guide, intended for researchers and professionals in drug development, offers a comprehensive overview of its structure, a detailed, field-proven synthesis protocol, and an exploration of its applications, particularly in the development of novel therapeutics. The strategic arrangement of its functional groups makes it an invaluable intermediate for creating complex molecules, especially in the realm of kinase inhibitors.

Chemical Structure and Properties

The structural and chemical properties of this compound are fundamental to its utility in synthesis.

Core Structure

The molecule is built upon a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. This core is substituted at key positions, influencing its reactivity and physicochemical properties.

Diagram of the Chemical Structure of this compound

A 2D representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for designing reaction conditions and for understanding the compound's behavior in biological systems.

| Property | Value | Source |

| CAS Number | 1211540-74-7 | [1][2] |

| Molecular Formula | C₉H₉BrN₂O₄ | [1] |

| Molecular Weight | 289.08 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [2] |

| Storage | Store at room temperature | [1] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be reliably achieved through a nucleophilic substitution reaction. A plausible and efficient method involves the alkylation of 2-hydroxy-5-bromo-3-nitropyridine with ethyl bromoacetate. This approach is based on well-established O-alkylation principles in organic synthesis.

Causality Behind Experimental Choices

The choice of 2-hydroxy-5-bromo-3-nitropyridine as the starting material is strategic. The hydroxyl group provides a nucleophilic site for the reaction with the electrophilic ethyl bromoacetate. The pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitro group. A non-nucleophilic base, such as potassium carbonate, is employed to deprotonate the hydroxyl group, forming the more nucleophilic pyridinolate anion without competing in the substitution reaction. An aprotic polar solvent like acetonitrile is chosen to facilitate the dissolution of the reactants and to promote the SN2 reaction mechanism.

Experimental Workflow

A schematic of the synthesis workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-5-bromo-3-nitropyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the starting pyridinol.

-

Initial Stirring: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium pyridinolate salt.

-

Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.2 eq) dropwise via a syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~8.6 (d, 1H, pyridine-H)

-

~8.4 (d, 1H, pyridine-H)

-

~4.8 (s, 2H, -CH₂-)

-

4.2 (q, 2H, -OCH₂CH₃)

-

1.2 (t, 3H, -OCH₂CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~168 (C=O)

-

~155 (C-Br)

-

~150 (C-NO₂)

-

~145 (C-O)

-

~140 (CH-pyridine)

-

~120 (CH-pyridine)

-

~65 (-CH₂-)

-

~62 (-OCH₂CH₃)

-

~14 (-OCH₂CH₃)

-

-

Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₉H₁₀BrN₂O₄⁺: 288.98, 290.98 (isotopic pattern for Br).

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

The Bromine Atom: The bromine at the 5-position is amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, providing a powerful tool for generating molecular diversity.

-

The Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The resulting amino group is often a key pharmacophoric element in bioactive molecules.

-

The Ethyl Acetate Moiety: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other acid derivatives. The methylene group adjacent to the pyridine ring is activated and can potentially be deprotonated to form an enolate, allowing for further alkylation at this position.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 5-bromo-3-nitropyridine scaffold is a "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[3] Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The various functionalities of this compound allow for the strategic synthesis of molecules that can fit into the ATP-binding pocket of kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, while substituents introduced at the bromine and nitro group positions can be tailored to interact with specific residues in the kinase active site, thereby conferring potency and selectivity.

For example, novel pyridopyridine derivatives have been synthesized and shown to be potent inhibitors of FMS kinase, a target in cancer therapy.[2] Similarly, pyridyl-based compounds have been developed as inhibitors of mTOR, another important kinase in cancer signaling pathways.[4] The synthesis of these complex inhibitors often relies on intermediates with the core structure of substituted pyridines, for which this compound is an excellent starting material.

Conceptual Signaling Pathway Inhibition

Inhibitors derived from the title compound can block kinase activity, disrupting oncogenic signaling.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in drug discovery and development. Its well-defined structure and the predictable reactivity of its multiple functional groups make it an ideal starting point for the synthesis of complex molecular architectures. The detailed synthesis protocol and discussion of its applications provided in this guide are intended to empower researchers to leverage this valuable building block in their pursuit of novel therapeutic agents, particularly in the competitive field of kinase inhibitor development. The continued exploration of the chemistry of this and related compounds will undoubtedly lead to the discovery of new and improved medicines.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4647502, Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate. Available from: [Link]

-

CP Lab Safety. This compound, min 97%, 10 grams. Available from: [Link]

- Deore, V., et al. (2009). Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(11), 2949-2952.

- El-Sayed, M. A. A., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. European Journal of Medicinal Chemistry, 275, 116631.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 75960, Ethyl 2-pyridylacetate. Available from: [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques | MDPI [mdpi.com]

- 4. Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from structurally related compounds, offering a robust framework for the characterization of this and similar molecules.

Introduction: The Significance of Spectroscopic Analysis

This compound (C₉H₉BrN₂O₄, M.W.: 289.08 g/mol ) is a substituted pyridine derivative.[1] Compounds of this class are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. Accurate structural elucidation and purity assessment are paramount in the drug development pipeline, making proficiency in spectroscopic techniques essential.

This guide serves as a detailed reference for understanding the expected spectroscopic profile of this compound. By dissecting the anticipated data from core spectroscopic techniques, we aim to provide researchers with the necessary tools to confirm its synthesis, identify potential impurities, and understand its chemical properties.

Molecular Structure and Predicted Spectroscopic Features

A foundational understanding of the molecule's structure is critical for predicting its spectroscopic behavior.

Figure 1: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

3.1. Experimental Protocol: A Rationale-Driven Approach

A standard ¹H NMR spectrum would be acquired on a 300 or 400 MHz spectrometer.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for compounds of this type due to its excellent solubilizing properties for moderately polar organic molecules and its single, well-defined residual peak at 7.26 ppm.

-

Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of solvent is typically sufficient to obtain a good signal-to-noise ratio.

-

Reference Standard: Tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.00 ppm.

3.2. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl acetate moiety.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 - 9.0 | Doublet (d) | 1H | H-6 (Pyridine) |

| ~8.6 - 8.8 | Doublet (d) | 1H | H-4 (Pyridine) |

| ~4.2 - 4.4 | Quartet (q) | 2H | -O-CH₂-CH₃ |

| ~4.0 - 4.2 | Singlet (s) | 2H | -CH₂-COOEt |

| ~1.2 - 1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |

3.3. In-Depth Interpretation

-

Aromatic Region: The two protons on the pyridine ring (H-4 and H-6) are expected to appear as doublets due to coupling with each other. The strong electron-withdrawing effects of the nitro group and the bromine atom, as well as the ring nitrogen, will deshield these protons, shifting them significantly downfield.

-

Ethyl Acetate Moiety: The ethyl group will present as a classic quartet and triplet pattern. The methylene protons (-O-CH₂-) are adjacent to three methyl protons, resulting in a quartet. The methyl protons (-CH₂-CH₃) are adjacent to two methylene protons, leading to a triplet.

-

Methylene Bridge: The methylene protons alpha to the carbonyl group (-CH₂-COOEt) are expected to appear as a singlet as there are no adjacent protons to couple with.

Figure 2: Predicted ¹H NMR spin system relationships.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

4.1. Experimental Protocol

The ¹³C NMR spectrum would be acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.

-

Spectrometer Frequency: Typically 75 or 100 MHz.

-

Solvent and Concentration: Same as for ¹H NMR.

-

Rationale for Decoupling: Proton decoupling removes the splitting of carbon signals by attached protons, making the spectrum easier to interpret and improving the signal-to-noise ratio.

4.2. Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 - 172 | C=O (Ester) |

| ~155 - 160 | C-2 (Pyridine) |

| ~150 - 155 | C-6 (Pyridine) |

| ~145 - 150 | C-3 (Pyridine, C-NO₂) |

| ~135 - 140 | C-4 (Pyridine) |

| ~115 - 120 | C-5 (Pyridine, C-Br) |

| ~61 - 63 | -O-CH₂- |

| ~35 - 40 | -CH₂-COOEt |

| ~13 - 15 | -CH₃ |

4.3. In-Depth Interpretation

-

Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbon bearing the nitro group (C-3) and the carbons adjacent to the nitrogen (C-2 and C-6) are expected to be significantly downfield.[2][3] The carbon attached to the bromine (C-5) will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect.

-

Aliphatic Carbons: The carbons of the ethyl group and the methylene bridge will appear in the typical aliphatic region of the spectrum. The carbon attached to the oxygen (-O-CH₂) will be more downfield than the methyl carbon (-CH₃).

Mass Spectrometry (MS)

5.1. Experimental Protocol

Electrospray ionization (ESI) is a suitable technique for this molecule as it is a soft ionization method that typically produces an intact molecular ion.

-

Ionization Mode: Positive ion mode is preferred as the pyridine nitrogen can be readily protonated.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer would provide adequate resolution.

5.2. Predicted Mass Spectrum Data

| m/z (predicted) | Assignment | Notes |

| 289/291 | [M+H]⁺ | Isotopic pattern due to ⁷⁹Br and ⁸¹Br (approx. 1:1 ratio) |

| 244/246 | [M+H - C₂H₅O]⁺ | Loss of the ethoxy group |

| 214/216 | [M+H - COOC₂H₅]⁺ | Loss of the ethyl acetate group |

5.3. In-Depth Interpretation

The most characteristic feature of the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This will result in two peaks for any bromine-containing fragment, separated by 2 m/z units and with a relative intensity of approximately 1:1.

Figure 3: Predicted fragmentation pathway in ESI-MS.

Infrared (IR) Spectroscopy

6.1. Experimental Protocol

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which is a simple and rapid method for analyzing solid samples.

6.2. Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1735 - 1750 | Strong | C=O stretch (ester) |

| ~1590 - 1570 | Strong | C=C/C=N stretch (aromatic ring) |

| ~1530 & ~1350 | Strong | N-O asymmetric and symmetric stretch (nitro group) |

| ~1200 - 1000 | Strong | C-O stretch (ester) |

| ~600 - 500 | Medium | C-Br stretch |

6.3. In-Depth Interpretation

The IR spectrum will be dominated by several strong absorption bands:

-

Carbonyl Stretch: A very strong and sharp peak around 1740 cm⁻¹ is characteristic of the C=O bond in the ester functional group.

-

Nitro Group Stretches: Two strong absorptions, one around 1530 cm⁻¹ (asymmetric) and another around 1350 cm⁻¹ (symmetric), are definitive for the nitro group.

-

Aromatic and Aliphatic Stretches: The spectrum will also show characteristic C-H, C=C/C=N, and C-O stretching frequencies, confirming the presence of the aromatic ring and the ethyl acetate moiety.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By understanding the expected ¹H NMR, ¹³C NMR, MS, and IR data, researchers can more confidently verify the synthesis and purity of this important chemical intermediate. The principles and interpretation strategies outlined here are broadly applicable to the characterization of other novel organic molecules.

References

-

University of Birmingham. Spectra of ethyl acetate. [Link]

-

Chemistry LibreTexts. Characteristics of ¹³C NMR Spectroscopy. [Link][2]

Sources

1H NMR spectrum of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple data report to offer a detailed predictive analysis grounded in fundamental principles of NMR spectroscopy. We will deconstruct the molecule's structure to forecast the chemical shifts, multiplicities, and coupling constants of each proton. Furthermore, this guide presents a robust, field-proven experimental protocol for acquiring a high-resolution spectrum, explaining the critical rationale behind each parameter selection. The content is designed for researchers, scientists, and drug development professionals who rely on NMR for unambiguous structural elucidation and purity assessment.

Introduction: The Structural Significance of this compound

This compound (CAS 1211540-74-7) is a highly functionalized pyridine derivative.[1][2] Its structure, featuring a bromine atom, a nitro group, and an ethyl acetate moiety, makes it a versatile intermediate for introducing complex pharmacophores in drug discovery programs. The precise arrangement of these substituents is critical to its reactivity and the stereochemistry of its downstream products.

¹H NMR spectroscopy stands as the primary analytical tool for confirming the identity and structural integrity of this molecule. It provides detailed information about the electronic environment of every proton, allowing for unambiguous verification of the substitution pattern on the pyridine ring and the integrity of the side chain. This guide will serve as a definitive resource for interpreting its ¹H NMR spectrum.

Molecular Structure

To facilitate the discussion, the protons of the molecule are systematically labeled as shown below.

Caption: Labeled structure of this compound.

Theoretical Prediction of the ¹H NMR Spectrum

A rigorous analysis of the molecular structure allows for a precise prediction of the ¹H NMR spectrum. The key factors influencing the spectrum are the electronic effects of the substituents on the pyridine ring and the spin-spin coupling between adjacent, non-equivalent protons.

Proton Environments: The molecule possesses five distinct proton environments:

-

H-6: Aromatic proton on the pyridine ring.

-

H-4: Aromatic proton on the pyridine ring.

-

Hₐ: Methylene protons of the acetate side chain alpha to the ring.

-

Hₑ: Methylene protons of the ethyl ester group.

-

Hₒ: Methyl protons of the ethyl ester group.

Predicted Spectral Parameters:

-

Aromatic Protons (H-4 and H-6):

-

Chemical Shift (δ): Protons on a pyridine ring are deshielded relative to benzene due to the electron-withdrawing nature of the nitrogen atom.[3][4] In this molecule, the potent electron-withdrawing nitro group at the C-3 position will significantly deshield both H-4 and H-6. The bromine at C-5 also contributes a deshielding inductive effect. H-6, being ortho to the ring nitrogen, is expected to be the most downfield proton. H-4 is ortho to the nitro group and will also be strongly deshielded.

-

Predicted δ (H-6): ~8.8 - 9.0 ppm

-

Predicted δ (H-4): ~8.6 - 8.8 ppm

-

-

Multiplicity: H-4 and H-6 are separated by three bonds and will exhibit meta-coupling. This will result in both signals appearing as doublets.

-

Coupling Constant (J): Meta-coupling (⁴J) in pyridine systems is typically small.

-

Predicted ⁴J(H-4, H-6): 2.0 - 3.0 Hz

-

-

-

Methylene Bridge Protons (Hₐ):

-

Chemical Shift (δ): These two protons are on a carbon atom situated between two electron-withdrawing groups: the substituted pyridine ring and the carbonyl of the ester. This environment will cause a significant downfield shift.

-

Predicted δ (Hₐ): ~4.1 - 4.4 ppm

-

-

Multiplicity: There are no protons on the adjacent C-2 or carbonyl carbon atoms. Therefore, this signal will appear as a singlet.

-

Integration: 2H

-

-

Ethyl Ester Protons (Hₑ and Hₒ):

-

This is a classic ethyl group pattern.[5]

-

Hₑ (-OCH₂-): These protons are attached to a carbon bonded to an oxygen atom, causing a downfield shift. They are adjacent to the three Hₒ protons, so according to the n+1 rule, the signal will be split into a quartet (3+1=4).

-

Predicted δ (Hₑ): ~4.2 - 4.4 ppm

-

Predicted Multiplicity: Quartet (q)

-

Integration: 2H

-

-

Hₒ (-CH₃): These protons are in a standard alkyl environment but are influenced by the adjacent ester oxygen. They are adjacent to the two Hₑ protons and will be split into a triplet (2+1=3).

-

Predicted δ (Hₒ): ~1.2 - 1.4 ppm

-

Predicted Multiplicity: Triplet (t)

-

Integration: 3H

-

-

Coupling Constant (J): The coupling between Hₑ and Hₒ is a typical vicinal coupling.

-

Predicted ³J(Hₑ, Hₒ): ~7.1 Hz

-

-

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol is a self-validating system designed for acquiring a high-resolution ¹H NMR spectrum suitable for structural confirmation and purity analysis.

Instrumentation

-

Spectrometer: 400 MHz (or higher) NMR Spectrometer equipped with a 5 mm probe.

Sample Preparation

-

Massing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Causality: CDCl₃ is the default choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window. Its residual proton signal at ~7.26 ppm does not typically interfere with the aromatic signals of this highly deshielded compound. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative, though its residual water and solvent peaks will appear at different chemical shifts.[6][7] The choice of solvent can influence chemical shifts due to solute-solvent interactions.[8][9][10]

-

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 1211540-74-7 [sigmaaldrich.cn]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. reddit.com [reddit.com]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. thieme-connect.de [thieme-connect.de]

13C NMR of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

An In-Depth Technical Guide to the

Introduction

Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate is a highly functionalized heterocyclic compound, serving as a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring a substituted pyridine ring linked to an ethyl acetate moiety, presents a unique spectroscopic challenge and opportunity. The CAS number for this compound is 1211540-74-7.[3]

Correctly identifying and characterizing this molecule is paramount for any downstream application. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides the most direct and unambiguous insight into the carbon skeleton of the molecule.[4] Each unique carbon atom in the structure gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being exquisitely sensitive to its local electronic environment.[5]

This guide provides a comprehensive analysis of the theoretical 13C NMR spectrum of this compound, grounded in established spectroscopic principles and comparative data. Furthermore, it outlines a robust, field-proven experimental protocol for acquiring a high-fidelity spectrum, designed to ensure data integrity and reproducibility for researchers in drug development and chemical synthesis.

Molecular Structure and Carbon Numbering

To facilitate a clear and systematic analysis, the carbon atoms of this compound are numbered as shown in the diagram below. This convention will be used throughout the guide.

Figure 1: Molecular structure and numbering scheme for this compound.

Theoretical 13C NMR Spectral Prediction and Analysis

Predicting the 13C NMR spectrum requires a systematic evaluation of the electronic effects exerted by each substituent on both the pyridine ring and the ethyl acetate side chain. The strongly electron-withdrawing nitro group and the electronegative bromine atom, combined with the alkyl acetate substituent, create a highly differentiated electronic landscape across the molecule.

The predicted chemical shifts are summarized in Table 1. The following analysis explains the rationale behind these assignments.

| Carbon Atom | Type | Predicted Chemical Shift (δ, ppm) | Rationale and Influencing Factors |

| C8 | C=O (Ester) | ~168.0 | Ester carbonyls typically resonate in the 160-180 ppm range.[6] The adjacent electron-withdrawing pyridine ring slightly deshields this carbon. |

| C2 | C (Aromatic) | ~158.0 | Attached to ring nitrogen and the C7-acetate group. Deshielded by both, placing it downfield. |

| C3 | C (Aromatic) | ~152.0 | Directly attached to the strongly electron-withdrawing nitro group, causing significant deshielding. |

| C6 | CH (Aromatic) | ~150.0 | ortho to the ring nitrogen and para to the nitro group. The deshielding effect of the nitrogen is dominant.[7] |

| C4 | CH (Aromatic) | ~138.0 | ortho to the nitro group and meta to the bromine. Deshielded by the nitro group. |

| C5 | C (Aromatic) | ~118.0 | The ipso-carbon attached to bromine. The heavy atom effect of bromine typically causes a shielding effect on the directly attached carbon. |

| C9 | O-CH₂ | ~62.0 | Typical range for a methylene carbon bonded to an ester oxygen. Consistent with data for ethyl acetate.[8] |

| C7 | CH₂ | ~40.0 | Methylene group positioned between the aromatic ring (deshielding) and the carbonyl group (deshielding). |

| C10 | CH₃ | ~14.0 | Terminal methyl group of the ethyl ester, consistent with standard values for ethyl groups.[8] |

Analysis of Substituent Effects:

-

Pyridine Ring (C2-C6): The baseline chemical shifts for pyridine are approximately 150 ppm (C2/C6), 124 ppm (C3/C5), and 136 ppm (C4).[7]

-

Nitro Group (-NO₂ at C3): This is a powerful electron-withdrawing group via both inductive and resonance effects. It strongly deshields the ipso-carbon (C3) and the ortho (C2, C4) and para (C6) positions.

-

Bromo Group (-Br at C5): The electronegativity of bromine exerts a deshielding inductive effect. However, the "heavy atom effect" often leads to a net shielding (upfield shift) of the carbon to which it is directly bonded (C5).

-

Ethyl Acetate Group at C2: This substituent is attached via a carbon atom (C7), acting as an alkyl group on the ring. This typically causes a significant downfield shift for the ipso-carbon (C2).

-

-

Ethyl Acetate Chain (C7-C10):

-

C7 (Methylene): Being alpha to both an aromatic ring and a carbonyl group, this carbon is expected to be significantly deshielded compared to a simple alkane, likely appearing in the 35-45 ppm range.

-

C8 (Carbonyl): The chemical shift is characteristic of an ester carbonyl, falling within the 165-175 ppm range.[6]

-

C9 (O-CH₂) and C10 (CH₃): These carbons are relatively insulated from the aromatic ring. Their chemical shifts are predicted to be very close to those observed in ethyl acetate, which are approximately 61 ppm and 14 ppm, respectively.[8][9]

-

Experimental Protocol: A Self-Validating System

Acquiring a high-quality, reliable 13C NMR spectrum requires meticulous attention to detail in both sample preparation and instrument setup. The following protocol is designed as a self-validating workflow to ensure data integrity.

Figure 2: Experimental workflow for acquiring a self-validating ¹³C NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Massing: Accurately weigh 20-30 mg of this compound. A higher concentration is necessary for 13C NMR due to the low natural abundance (1.1%) of the 13C isotope.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice due to its commonality and ability to dissolve a wide range of organic compounds. Use approximately 0.6-0.7 mL.

-

Dissolution: Transfer the solvent to the vial containing the sample. Vortex and, if necessary, briefly sonicate to ensure complete dissolution. A clear, particulate-free solution is critical.

-

Transfer: Filter the solution into a clean, dry 5 mm NMR tube through a small plug of glass wool in a Pasteur pipette to remove any dust or undissolved microparticulates.

-

-

Instrumental Analysis:

-

Spectrometer: Use a spectrometer with a field strength of at least 400 MHz (for ¹H), which corresponds to a 13C frequency of approximately 100 MHz.

-

Locking and Shimming: Insert the sample into the magnet. Lock the field frequency onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Experiment Setup: Select a standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments). This common experiment provides a spectrum where each unique carbon appears as a singlet, simplifying interpretation.[6]

-

Parameter Optimization (Trustworthiness Pillar):

-

Spectral Width: Set a wide spectral width to encompass all expected signals, typically from -10 to 220 ppm.

-

Relaxation Delay (D1): Set a relaxation delay of at least 2 seconds. Quaternary carbons (like C2, C3, C5, and C8) have longer relaxation times. An adequate delay is crucial for obtaining quantitative, or at least representative, peak intensities.[10]

-

Number of Scans (NS): Due to the low sensitivity of 13C, a significant number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio (S/N > 20:1 for the smallest expected peak).

-

-

-

Data Processing and Validation:

-

Fourier Transform: Process the acquired Free Induction Decay (FID) with an exponential multiplication function (line broadening, LB = 1-2 Hz) to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated baseline correction algorithm to produce a flat baseline.

-

Referencing (Self-Validation Step): Calibrate the chemical shift axis. If tetramethylsilane (TMS) was added, set its signal to 0.0 ppm. Otherwise, reference the spectrum to the residual solvent signal (the central peak of the CDCl₃ triplet at 77.16 ppm).[11] Correct referencing is non-negotiable for data accuracy.

-

Peak Picking and Interpretation: Identify all peaks and compare their chemical shifts to the predicted values in Table 1. The presence of nine distinct signals in the expected regions would serve as strong validation of the compound's structure and purity.

-

Conclusion

The 13C NMR spectrum of this compound is predicted to show nine distinct resonances, reflecting the molecule's asymmetric nature. The chemical shifts are heavily influenced by the strong electronic effects of the nitro and bromo substituents on the pyridine ring. The downfield region will be dominated by the aromatic and carbonyl carbons, while the aliphatic carbons of the ethyl acetate chain will appear in the upfield region. By following the detailed experimental protocol provided, researchers can confidently acquire a high-quality spectrum, enabling unambiguous structural confirmation and purity assessment, which are critical steps in any drug discovery or chemical development pipeline.

References

-

CP Lab Safety. This compound, min 97%, 10 grams. Available from: [Link]

-

Wiley-VCH. Supporting Information. 2007. Available from: [Link]

-

Thomas, St., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Modeling. ACS Publications. Available from: [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Available from: [Link]

-

SpectraBase. Ethyl acetate cation - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

PubChem, National Institutes of Health. Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate. Available from: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. 1997, 62(21), 7512-7515. Available from: [Link]

-

Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. 2010, 29(9), 2176-2179. Available from: [Link]

-

SpectraBase. 2-Bromo-5-nitropyridine - Optional[FTIR] - Spectrum. Available from: [Link]

-

PubChem, National Institutes of Health. 2-Amino-5-bromo-3-nitropyridine. Available from: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Available from: [Link]

-

University of Puget Sound. Typical C-13 NMR Chemical shifts. Available from: [Link]

-

Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Available from: [Link]

-

The Royal Society of Chemistry. Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. Available from: [Link]

-

NPTEL. 13C NMR spectroscopy. Available from: [Link]

-

University of Calgary. 13C-NMR. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. 2015. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

He, W., et al. "Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence." Molecules. 2022, 27(19), 6569. Available from: [Link]

-

SIELC Technologies. 2-Amino-5-bromo-3-nitropyridine. 2018. Available from: [Link]

-

Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. 2024. Available from: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 1211540-74-7 [sigmaaldrich.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. compoundchem.com [compoundchem.com]

- 7. testbook.com [testbook.com]

- 8. Ethyl acetate(141-78-6) 13C NMR spectrum [chemicalbook.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate, a compound of interest in medicinal chemistry and drug development. We will delve into the core principles of its ionization and fragmentation behavior, offering field-proven insights to aid in its characterization and quantification.

Introduction: The Significance of Mass Spectrometry for Substituted Pyridines

This compound (C₉H₉BrN₂O₄, MW: 289.08 g/mol ) belongs to a class of substituted pyridine compounds that are pivotal scaffolds in the synthesis of novel therapeutic agents.[1][2] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug discovery pipelines. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts. This guide will explore the expected mass spectral behavior of this compound under common ionization techniques and provide a logical framework for interpreting its fragmentation patterns.

Experimental Approach: Ionization and Instrumentation

The choice of ionization technique is critical for the successful analysis of this compound. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods, each providing complementary information.

-

Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons, typically 70 eV, leading to extensive fragmentation.[3][4] This provides a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation and library matching. Due to the presence of a stable aromatic ring, a discernible molecular ion peak is expected.[5]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[6] This is advantageous for determining the molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and elicit structural information. For nitroaromatic compounds, ESI has been shown to be an effective ionization method.[6][7]

Experimental Protocol: A Self-Validating System

A robust analytical workflow for this compound would involve both EI-GC-MS for volatile samples and ESI-LC-MS for a wider range of sample matrices.

Step-by-Step ESI-LC-MS/MS Protocol:

-

Sample Preparation: Dissolve the compound in a suitable solvent such as methanol or acetonitrile to a concentration of 1 µg/mL.

-

Chromatographic Separation: Employ a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

-

Mass Spectrometric Analysis (Positive Ion Mode):

-

Full Scan (MS1): Acquire data in the m/z range of 50-500 to identify the protonated molecular ion ([M+H]⁺).

-

Tandem MS (MS2): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.

-

-

Data Analysis: Analyze the resulting fragmentation pattern to elucidate the structure of the molecule.

Decoding the Fragmentation Pattern: A Mechanistic Approach

The fragmentation of this compound is governed by the lability of its functional groups and the stability of the resulting fragments. The presence of the nitro group, the bromine atom, and the ethyl acetate side chain provides several predictable cleavage points.

Expected Fragmentation Pathways:

The mass spectrum is anticipated to be characterized by a series of neutral losses and characteristic fragment ions. The following table summarizes the key expected fragments.

| m/z (Nominal) | Proposed Fragment Structure | Neutral Loss | Significance |

| 290/292 | [M+H]⁺ | - | Protonated molecular ion (Isotopic pattern due to Br) |

| 244/246 | [M+H - NO₂]⁺ | NO₂ | Loss of the nitro group is a common pathway for nitroaromatics.[6] |

| 216/218 | [M+H - NO₂ - C₂H₄]⁺ | NO₂ + C₂H₄ | Subsequent loss of ethylene from the ethyl ester. |

| 199/201 | [M+H - NO₂ - C₂H₅O]⁺ | NO₂ + C₂H₅O | Loss of the ethoxy group. |

| 171/173 | [M+H - NO₂ - C₂H₅O₂]⁺ | NO₂ + C₂H₅O₂ | Loss of the entire ethyl acetate side chain. |

| 123 | [C₅H₂N₂O₂]⁺ | Br + C₂H₅O₂ | Loss of bromine and the ethyl acetate moiety from the pyridine ring. |

Visualizing the Fragmentation Cascade:

The logical flow of the fragmentation process can be visualized as follows:

Caption: Predicted fragmentation pathway of protonated this compound.

The "Ortho Effect": A Key Mechanistic Insight

The proximity of the nitro group and the ethyl acetate side chain on the pyridine ring may lead to an "ortho effect," influencing the fragmentation pathway.[6] This can involve intramolecular rearrangements and concerted losses, potentially leading to unique fragment ions not predicted by simple bond cleavages. Researchers should be vigilant for unexpected peaks that could signify such complex fragmentation mechanisms.

Workflow for Structural Elucidation

A systematic workflow is essential for the confident identification of this compound.

Caption: A typical workflow for the mass spectrometric analysis of the target compound.

Conclusion: A Powerful Tool for Drug Development

Mass spectrometry provides an indispensable tool for the structural characterization of this compound. By understanding the principles of its ionization and fragmentation, researchers can confidently identify this molecule, assess its purity, and track its fate in various biological and chemical systems. The insights provided in this guide serve as a robust foundation for developing and validating analytical methods for this important class of compounds in the pursuit of new medicines.

References

-

Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(15), 2293–2302. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4647502, Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate. Retrieved from [Link].

-

Guo, Y. L., & Li, Z. L. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid communications in mass spectrometry : RCM, 18(24), 3093–3098. [Link]

-

de Koning, L. J., & Nibbering, N. M. M. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Journal of the American Society for Mass Spectrometry, 32(1), 12-23. [Link]

-

Guo, Y. L., & Li, Z. L. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate. Retrieved from [Link]

-

Hess, T. F., Lewis, T. A., Crawford, R. L., & Watts, R. J. (2001). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 126(5), 659–663. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3). [Link]

-

Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Riadi, Y. (2022). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]. Molbank, 2022(2), M1382. [Link]

-

Abdurrahman, I., Tijjani, M. A., & Ibrahim, M. A. (2021). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Chemical Science International Journal, 30(5), 24-35. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl Acetate. NIST Chemistry WebBook. Retrieved from [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 46835658, Ethyl 2-(5-bromopyridin-2-yl)acetate. Retrieved from [Link]

-

The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. (2021). Molecules, 26(21), 6439. [Link]

-

Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (2013). Atmospheric Environment, 77, 434-442. [Link]

-

Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2025). Rapid Communications in Mass Spectrometry, 39(12), e10030. [Link]

-

Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. (2022). Environmental Science: Atmospheres, 2(3), 329-341. [Link]b)

Sources

- 1. This compound | 1211540-74-7 [sigmaaldrich.cn]

- 2. chemscene.com [chemscene.com]

- 3. rroij.com [rroij.com]

- 4. (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]thiopyran]-4,5′-dione [mdpi.com]

- 5. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS) - Analyst (RSC Publishing) [pubs.rsc.org]

Foreword: The Criticality of Purity in Pharmaceutical Intermediates

An In-Depth Technical Guide to the Purity Analysis of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. However, the integrity of the final API is fundamentally dependent on the quality of its constituent building blocks. This compound, a substituted pyridine derivative, serves as a key intermediate in the synthesis of various complex molecules. Its specific arrangement of bromo, nitro, and ethyl acetate functional groups makes it a versatile reagent, but also susceptible to the formation of process-related impurities. This guide provides a comprehensive framework for the purity analysis of this intermediate, grounding state-of-the-art analytical techniques in the practical realities of chemical synthesis and regulatory compliance. We will explore not just the "how" of the analysis, but the "why" behind each methodological choice, ensuring a robust and scientifically sound approach to quality control.

Understanding the Impurity Landscape

A logical purity analysis strategy begins with a theoretical assessment of potential impurities. These can be broadly classified according to the International Council for Harmonisation (ICH) Q3A(R2) guidelines into organic impurities, inorganic impurities, and residual solvents[1][2]. For this compound, organic impurities are of primary concern and typically arise from the synthesis process.

While the exact commercial synthesis route is often proprietary, a common pathway involves the reaction of a precursor like 2-amino-5-bromopyridine, which is nitrated and subsequently modified[3][4]. This allows us to anticipate a profile of potential process-related impurities:

-

Starting Materials: Unreacted 2-amino-5-bromopyridine or its nitrated intermediates.

-

By-products:

-

Positional Isomers: Formation of other bromo-nitro-pyridine isomers during the nitration step.

-

Hydrolysis Products: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, (5-bromo-3-nitropyridin-2-yl)acetic acid.

-

Over-reacted Species: Introduction of additional nitro groups or other modifications.

-

-

Reagents and Catalysts: Trace amounts of acids, bases, or catalysts used in the synthesis.

-

Degradation Products: Impurities formed during storage or under stress conditions (light, heat, humidity).

A thorough understanding of the synthetic pathway is the cornerstone of developing a specific and effective analytical method[5][6].

The Analytical Core: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. A validated, multi-faceted approach is essential for confident characterization. The workflow below illustrates the synergistic relationship between chromatographic separation and spectroscopic identification.